molecular formula C7H5ClF3NO B3033957 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one CAS No. 1281189-85-2

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B3033957
CAS No.: 1281189-85-2
M. Wt: 211.57
InChI Key: YVNPFRDUUGSWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and trifluoromethyl groups. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Biochemical Analysis

Biochemical Properties

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical ingredients . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been used as a key intermediate in the synthesis of fluazifop, an herbicide, indicating its interaction with enzymes involved in the synthesis pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in cellular environments can lead to the activation or inhibition of specific signaling pathways, thereby altering gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolites and overall metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding often involves interactions with the active sites of enzymes, where the compound can form covalent or non-covalent bonds. These interactions can lead to changes in the conformation of the enzyme, affecting its catalytic activity and, consequently, the biochemical pathways it regulates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the activity of specific enzymes or pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect the metabolic flux, leading to changes in the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one typically involves the reaction of pyridine derivatives with chlorinating and fluorinating agents. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylating agents under controlled conditions .

Industrial Production Methods: Industrial production often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. The use of catalysts and specific reaction intermediates can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Comparison: 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and biological activity compared to other similar compounds. The trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNPFRDUUGSWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019977
Record name 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281189-85-2
Record name 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.